Sodium 1,4-diisobutyl sulfosuccinate
Overview
Description
Sodium 1,4-diisobutyl sulfosuccinate is a chemical compound belonging to the class of anionic surfactants. These surfactants are known for their ability to reduce surface tension, enhance wetting, and stabilize emulsions. Such compounds are synthesized through specific chemical reactions involving sulfonation and esterification processes.
Synthesis Analysis
The synthesis of related sodium sulfosuccinates typically involves esterification of maleic anhydride followed by sulfonation. An optimal process for related compounds involves conditions like lactamization at specific temperatures and times, demonstrating the complexity and precision required in synthesizing sodium sulfosuccinate derivatives (He Jiang-ping, 2008).
Molecular Structure Analysis
Crystal and molecular structures of sulfosuccinate derivatives have been determined through X-ray diffraction analysis, revealing intricate details like sodium ion coordination and the presence of hydration molecules. These analyses contribute significantly to understanding the geometric and electronic structure of sulfosuccinates (Y. Nagasoe et al., 1998).
Chemical Reactions and Properties
Sulfosuccinates participate in a variety of chemical reactions, including micellization and interaction with polymers. Studies have shown that sulfosuccinates like sodium bis(4-phenylbutyl) sulfosuccinate exhibit unique properties in their ability to form micelles and interact with hydrophobically modified poly(acrylamide), indicating strong pi-pi interactions and a propensity to form vesicles (Yanru Fan et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, critical micelle concentration (cmc), and surface activity, are crucial in determining the applications of sulfosuccinates in various industries. These properties depend on the molecular structure, the length of the alkyl chain, and the degree of sulfonation. The study of different sodium sulfosuccinates synthesized using various alcohols and their surface activities provides insight into their behavior in aqueous solutions (Gu Jin-yang et al., 2011).
Chemical Properties Analysis
The chemical properties of sulfosuccinates, such as reactivity towards different chemical groups and stability under various conditions, are influenced by their sulfonate and ester functionalities. Copper-catalyzed reactions involving sodium sulfinates, for example, showcase the versatility of sulfosuccinates in organic synthesis, providing pathways for the formation of sulfonamides and highlighting their potential in diverse chemical reactions (Weihao Rao & Bing‐Feng Shi, 2015).
Scientific Research Applications
Laxative and Stool Softening Effects : It has been widely used as a laxative and promoted as a stool softener. A study compared the effects of Sodium 1,4-diisobutyl sulfosuccinate with a placebo in healthy subjects, revealing no significant increase in ileal or colonic output of solids or water (Chapman et al., 1985).
Surfactant Properties and Interaction with Polymers : Research on its micellization process and interaction with hydrophobically modified poly(acrylamide) shows unique properties like larger surface tension and micropolarity compared to other surfactants, likely due to pi-pi interaction among phenyl groups in the molecule (Fan et al., 2005).
Safety Assessment in Cosmetic Formulations : An amended report assessed its safety in cosmetic formulations, concluding it to be safe up to 0.42% in these products. However, it was recognized as a cumulative irritant, suggesting caution in formulations intended for prolonged skin contact (Andersen, 1998).
Analytical Chemistry Applications : Its determination through polarographic desorption potential measurement and other techniques has been reviewed. These methods have applications in analyzing surface waters and waste waters (Ahuja & Cohen, 1983).
Effects on Proteins : Studies on its effect on the optical rotatory dispersion of proteins suggest that it partially unfolds protein macromolecules, with the hydrophobic tail of the agent penetrating into the protein's interior (Jirgensons, 1961).
Influence on Drug Sensitivity : Research has shown that at non-antimicrobial concentrations, it can increase the sensitivity of Candida albicans to fluconazole, suggesting potential in enhancing antimicrobial therapy (Simonetti et al., 1991).
Role in Dialysis : It has been demonstrated to accelerate peritoneal dialysis of urea when used as a short-term lavage prior to dialysis (Mattocks & Penzotti, 1972).
NMR Spectroscopy of Encapsulated Proteins : Its analogs have been used to encapsulate water-soluble proteins within the aqueous core of reverse micelles, facilitating high-resolution NMR studies of these proteins (Shi et al., 2005).
Safety And Hazards
Sodium 1,4-diisobutyl sulfosuccinate has a hazard symbol of Xi, with hazard codes of 36/37/38 . Safety instructions include 26-36 . The U.S. Environmental Protection Agency (EPA) ensures that there is a reasonable certainty that no harm will result to infants and children from aggregate exposure to the pesticide chemical residue .
properties
IUPAC Name |
sodium;1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O7S.Na/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4;/h8-10H,5-7H2,1-4H3,(H,15,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWXWSVUSTYPJH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029164 | |
Record name | Sodium 1,4-diisobutyl sulfosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Butanedioic acid, 2-sulfo-, 1,4-bis(2-methylpropyl) ester, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium 1,4-diisobutyl sulfosuccinate | |
CAS RN |
127-39-9 | |
Record name | 1,4-Bis(2-methylpropyl)sulfobutanyedioate, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2-sulfo-, 1,4-bis(2-methylpropyl) ester, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 1,4-diisobutyl sulfosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1,2-diisobutoxycarbonylethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOBUTYL SODIUM SULFOSUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B51N789L6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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